molecular formula C21H19NO4 B2860069 (1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 854113-43-2

(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B2860069
CAS No.: 854113-43-2
M. Wt: 349.386
InChI Key: BTOGCFAOJIQONJ-KHDYIWLOSA-N
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Description

(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic azabicyclo[3.1.0]hexane core and the introduction of the Fmoc protecting group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, facilitated by reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which (1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Lacks the Fmoc protecting group.

    (1S,2S,5R)-3-{[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Features a different protecting group (Boc) instead of Fmoc.

Uniqueness

The presence of the Fmoc protecting group in (1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid makes it particularly useful in peptide synthesis, as the Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids.

This detailed article provides a comprehensive overview of (1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[310]hexane-2-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1S,2S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-20(24)19-17-9-12(17)10-22(19)21(25)26-11-18-15-7-3-1-5-13(15)14-6-2-4-8-16(14)18/h1-8,12,17-19H,9-11H2,(H,23,24)/t12-,17-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOGCFAOJIQONJ-KHDYIWLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854113-43-2
Record name (1S,2S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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